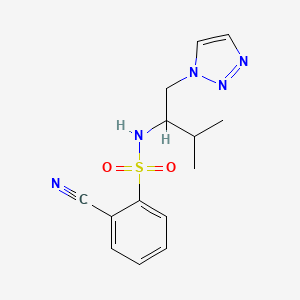
2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide" is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives with triazole moieties and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives is described in the provided papers. For instance, a bi-triazole precursor was synthesized from 2-amino-2-ethyl-1,3-propanediol in two steps with an overall yield of 80% . This indicates that similar compounds can be synthesized with high efficiency, which is promising for the synthesis of the compound . The synthesis process typically involves multiple steps, including the formation of triazole rings, which are common in this class of compounds.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified by various substituents that can include triazole rings, as seen in the compounds discussed in the papers . The presence of these substituents can significantly affect the molecular conformation and, consequently, the biological activity of the compounds. The molecular structure is usually confirmed using techniques such as NMR, IR spectroscopy, and elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring and the triazole moiety. The papers do not provide specific details on the chemical reactions of the exact compound , but they do mention the reactivity of similar compounds. For example, the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid to synthesize triazine derivatives suggests that the compound of interest may also undergo similar reactions with appropriate reactants to form new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. While the papers do not provide specific data on the compound "2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide," they do report on related compounds. For instance, the cytotoxic activity of certain benzenesulfonamide derivatives against various human cancer cell lines indicates that these compounds can interact with biological systems, which is a critical aspect of their physical and chemical properties . Additionally, the metabolic stability of these compounds in the presence of human liver microsomes is also discussed, which is important for their potential therapeutic use .
Applications De Recherche Scientifique
Enzyme Inhibition and Antitumor Activity
Carbonic Anhydrase Inhibition : A series of sulfonamides incorporating various moieties such as aroylhydrazone and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl showed potent inhibition against several human carbonic anhydrase isozymes. These include both cytosolic and tumor-associated isoforms, demonstrating potential therapeutic applications in targeting hypoxic tumors and possibly reducing intraocular pressure in glaucoma patients (Alafeefy et al., 2015), (Nocentini et al., 2016).
Antitumor Activities : Derivatives of benzenesulfonamide have been synthesized with potential antitumor activities. For instance, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives demonstrated remarkable activity against non-small cell lung cancer and melanoma cell lines, showcasing the therapeutic potential of sulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Material Science and Chemistry
Solubility and Thermodynamics : The solubility determination and thermodynamic dissolution properties of benzenesulfonamide in various solvents were studied, providing essential data for the development of separation and reaction processes in the chemical industry. This research is crucial for understanding the solubility behavior of similar compounds in different solvents (Li, Wu, & Liang, 2019).
Synthesis of Heterocyclic Compounds : The synthesis of 1,2,3-triazoles with benzenesulfonamide functional groups via 1,3-dipolar cycloaddition reactions showcases the versatility of sulfonamides in creating novel heterocyclic compounds. These findings have implications for developing new materials and drugs with improved properties (Kuang Chun-xiang, 2011).
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and demonstrated promising antibacterial potency against various strains, including resistant ones. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections (Wang et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-cyano-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-11(2)13(10-19-8-7-16-18-19)17-22(20,21)14-6-4-3-5-12(14)9-15/h3-8,11,13,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCABQXYDMSJSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

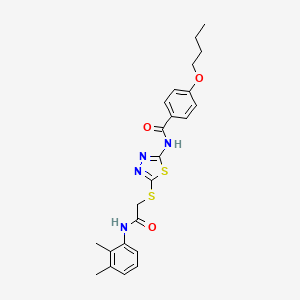
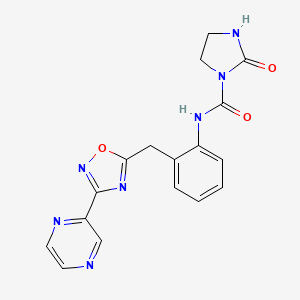
![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)


![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)
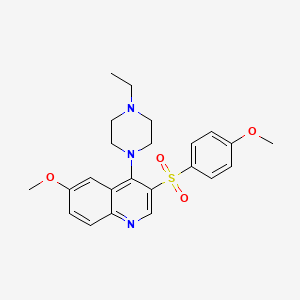
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)

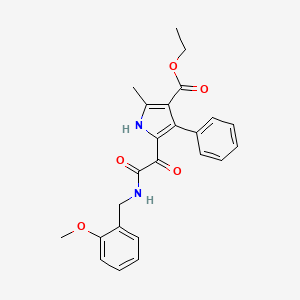

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)
